molecular formula C12H10O3 B6233129 2-(4-hydroxynaphthalen-1-yl)acetic acid CAS No. 3812-95-1

2-(4-hydroxynaphthalen-1-yl)acetic acid

Cat. No. B6233129
CAS RN: 3812-95-1
M. Wt: 202.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-hydroxynaphthalen-1-yl)acetic acid” is a derivative of acetic acid where the hydrogen of the acetic acid is replaced by a 4-hydroxynaphthalen-1-yl group . It is a complex organic compound that can be involved in various chemical reactions .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of 2-hydroxy-1-naphthaldehyde with various heterocyclic active methylene compounds via Knoevenagel condensation reaction . This reaction can be catalyzed by different catalysts under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic methods such as X-ray diffraction, IR, NMR, and UV-Vis . These methods provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The compound “2-(4-hydroxynaphthalen-1-yl)acetic acid” can undergo various chemical reactions. For instance, it can participate in nucleophilic acyl substitution reactions . The carbonyl oxygen of acetic acid is first protonated, which draws electron density away from the carbon and increases its electrophilicity .

Future Directions

The compound “2-(4-hydroxynaphthalen-1-yl)acetic acid” has potential for further exploration in the field of organic synthesis. For instance, it can be used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . Future research could focus on developing new synthetic strategies for this compound and exploring its potential applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-hydroxynaphthalen-1-yl)acetic acid involves the conversion of naphthalene to 4-hydroxynaphthalene, followed by the reaction of 4-hydroxynaphthalene with chloroacetic acid to form the final product.", "Starting Materials": [ "Naphthalene", "Chloroacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Naphthalene is converted to 4-hydroxynaphthalene through a series of reactions involving oxidation and hydrolysis.", "Step 2: 4-hydroxynaphthalene is reacted with chloroacetic acid in the presence of sodium hydroxide to form the intermediate product, 2-(4-chloro-2-hydroxynaphthalen-1-yl)acetic acid.", "Step 3: The intermediate product is then hydrolyzed with hydrochloric acid to remove the chlorine atom and form the final product, 2-(4-hydroxynaphthalen-1-yl)acetic acid.", "Step 4: The final product is purified through recrystallization from ethanol and water." ] }

CAS RN

3812-95-1

Product Name

2-(4-hydroxynaphthalen-1-yl)acetic acid

Molecular Formula

C12H10O3

Molecular Weight

202.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.